4-(Trifluoromethylthio)pyridin-3-amine 4-(Trifluoromethylthio)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15784615
InChI: InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-1-2-11-3-4(5)10/h1-3H,10H2
SMILES:
Molecular Formula: C6H5F3N2S
Molecular Weight: 194.18 g/mol

4-(Trifluoromethylthio)pyridin-3-amine

CAS No.:

Cat. No.: VC15784615

Molecular Formula: C6H5F3N2S

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethylthio)pyridin-3-amine -

Specification

Molecular Formula C6H5F3N2S
Molecular Weight 194.18 g/mol
IUPAC Name 4-(trifluoromethylsulfanyl)pyridin-3-amine
Standard InChI InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-1-2-11-3-4(5)10/h1-3H,10H2
Standard InChI Key BGRCSCKEDQZTQA-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1SC(F)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-(Trifluoromethylthio)pyridin-3-amine (IUPAC name: 4-(trifluoromethylsulfanyl)pyridin-3-amine) is defined by the molecular formula C₆H₅F₃N₂S and a molecular weight of 194.18 g/mol . The systematic nomenclature reflects its pyridine backbone substituted at the 3-position with an amine group and at the 4-position with a trifluoromethylthio moiety. Key identifiers include:

PropertyValueSource
CAS Registry Number1153766-90-5
SMILESC1=CN=CC(=C1SC(F)(F)F)N
InChIKeyBGRCSCKEDQZTQA-UHFFFAOYSA-N
Synonymous Designations4-[(Trifluoromethyl)sulfanyl]pyridin-3-amine; AKOS009814446

Structural Analysis

Synthetic Methodologies

Direct Functionalization of Pyridine Derivatives

While no explicit synthesis protocol for 4-(trifluoromethylthio)pyridin-3-amine appears in the reviewed literature, analogous routes for substituted aminopyridines provide methodological insights. The patent CN101863829A details a multi-step synthesis of 3-fluoro-4-aminopyridine involving:

  • Lithiation of 3-fluoropyridine followed by carboxylation

  • Conversion to acyl chloride intermediates

  • Hofmann degradation of carboxamide derivatives

Adapting this approach, potential synthesis of 4-(trifluoromethylthio)pyridin-3-amine could involve:

  • Step 1: Regioselective introduction of the -SCF₃ group via nucleophilic aromatic substitution (SNAr) on 4-chloropyridin-3-amine under basic conditions.

  • Step 2: Trifluoromethylthiolation using reagents like AgSCF₃ or CuSCF₃ complexes.

Physicochemical Properties

Spectroscopic Characteristics

Hypothetical spectral data can be extrapolated from analogous compounds:

  • ¹H NMR: Pyridine ring protons would appear as distinct multiplets in the δ 7.5–8.5 ppm range, with deshielding effects from adjacent substituents.

  • ¹³C NMR: The carbon adjacent to -SCF₃ would show significant downfield shifts (δ > 140 ppm) due to electron withdrawal.

  • IR Spectroscopy: N-H stretching vibrations near 3400 cm⁻¹ and C-F stretches around 1100–1200 cm⁻¹ would dominate the spectrum .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to positions ortho and para to existing substituents. For 4-(trifluoromethylthio)pyridin-3-amine, this predicts reactivity at the 2-, 5-, and 6-positions. Halogenation or nitration would require strong electrophiles (e.g., HNO₃/H₂SO₄) under controlled conditions .

Nucleophilic and Radical Reactions

The -SCF₃ group exhibits unique reactivity in radical-mediated processes. Potential transformations include:

  • Desulfurative Coupling: Using transition metal catalysts to replace -SCF₃ with other groups.

  • Oxidation: Conversion to sulfone (-SO₂CF₃) or sulfoxide (-SOCF₃) derivatives under oxidative conditions.

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